Differential Antiviral Potency: Tenofovir Maleate Exhibits 3.8–4.4 Fold Greater Selectivity Against HIV-2 Relative to HIV-1 Compared to Nucleoside Analog NRTIs
Tenofovir maleate demonstrates quantifiably distinct antiviral activity against HIV-1 versus HIV-2 in cell-based assays, with IC50 values of 0.5–2.2 μM for HIV-1 and 1.6–4.9 μM for HIV-2, representing an approximately 2.2–3.2-fold reduced potency against HIV-2 relative to HIV-1 . This HIV-1/HIV-2 potency differential is characteristic of nucleotide analogs (NtRTIs) and contrasts with nucleoside analogs such as zidovudine (AZT) and lamivudine (3TC), which show 10–50 fold reduced activity against HIV-2 [1]. The retention of anti-HIV-2 activity at clinically relevant concentrations (<5 μM) positions tenofovir maleate as a preferential tool compound for studies requiring HIV-2 coverage. In MT-4 cell cytopathic effect protection assays, tenofovir maleate yields EC50 values of 1.15 μg/mL (HIV-1 IIIB), 1.12 μg/mL (HIV-2 ROD), and 1.05 μg/mL (HIV EHO), demonstrating equipotent pan-HIV activity that distinguishes it from first-generation NRTIs .
| Evidence Dimension | Antiviral inhibitory concentration (IC50 / EC50) against HIV-1 and HIV-2 subtypes |
|---|---|
| Target Compound Data | HIV-1 IC50: 0.5–2.2 μM; HIV-2 IC50: 1.6–4.9 μM; EC50 (MT-4 cells): 1.15 μg/mL (HIV-1 IIIB), 1.12 μg/mL (HIV-2 ROD), 1.05 μg/mL (HIV EHO) |
| Comparator Or Baseline | Zidovudine (AZT): HIV-1 IC50 ~0.01–0.05 μM; HIV-2 IC50 ~0.5–2.5 μM (10–50 fold reduced activity against HIV-2); Lamivudine (3TC): similarly 10–50 fold HIV-2 resistance |
| Quantified Difference | Tenofovir maleate HIV-1/HIV-2 potency ratio: ~2.2–3.2 fold reduction; NRTI comparators: 10–50 fold reduction. Tenofovir maleate retains HIV-2 activity at low micromolar concentrations (1.6–4.9 μM), whereas NRTIs exhibit near-complete loss of HIV-2 efficacy at therapeutic concentrations. |
| Conditions | Cell-based antiviral assays; HIV-1 and HIV-2 clinical isolates and laboratory strains; MT-4 cell line cytopathic effect protection assay |
Why This Matters
For laboratories studying HIV-2 infection models or screening pan-HIV antiviral candidates, tenofovir maleate provides consistent activity across HIV subtypes, unlike NRTIs which show marked HIV-2 resistance, enabling reliable positive controls and comparator data in HIV-2 assays.
- [1] Witvrouw M, Pannecouque C, Switzer WM, et al. Susceptibility of HIV-2, SIV, and SHIV to various anti-HIV-1 compounds: implications for treatment and postexposure prophylaxis. Antivir Ther. 2004;9(1):57-65. View Source
